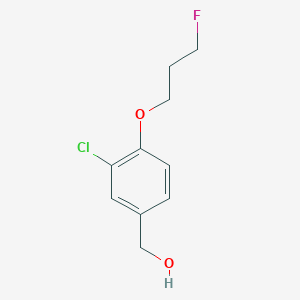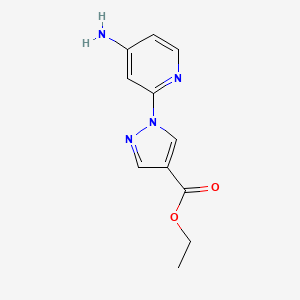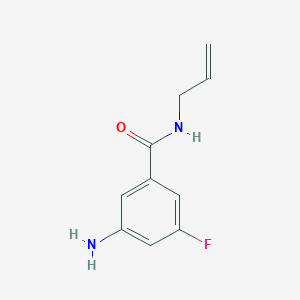
8-Bromo-4-chloro-7-methylquinoline
Descripción general
Descripción
8-Bromo-4-chloro-7-methylquinoline is a chemical compound with the molecular formula C10H7BrClN . It is used for research and development purposes .
Synthesis Analysis
Quinoline, the core structure of 8-Bromo-4-chloro-7-methylquinoline, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 8-Bromo-4-chloro-7-methylquinoline consists of a benzene ring fused with a pyridine moiety . The presence of bromine, chlorine, and a methyl group on the quinoline core adds to the complexity of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Halogenation and Bromination Reactions : 8-Methylquinolines, including derivatives like 5-chloro- and 5-bromo-8-methylquinoline, are obtained through halogenation in concentrated sulfuric acid with silver sulfate. These compounds can further undergo bromination reactions (Tochilkin, Gracheva, Kovel'man, & Prokof'ev, 1983).
Knorr Synthesis : The synthesis of bromo-methylquinolines, including steps like condensation and cyclization, is crucial in the study of infectious diseases and has applications in medicinal chemistry (Wlodarczyk, Simenel, Delepierre, Barale, & Janin, 2011).
Photophysical and Photochemical Studies
Resonance Raman Characterization : 8-Bromo-7-hydroxyquinoline derivatives have been studied using resonance Raman spectroscopy. The study focuses on understanding the forms of these compounds in various solutions, contributing to the knowledge of their photophysical properties (An, Ma, Nganga, Zhu, Dore, & Phillips, 2009).
Photolabile Protecting Group : Brominated hydroxyquinoline, closely related to 8-bromo-4-chloro-7-methylquinoline, has been identified as a photolabile protecting group. Its applications are significant in the field of photochemistry and biological messengers, demonstrating sensitivity to multiphoton excitation (Fedoryak & Dore, 2002).
Antimicrobial and Antimalarial Applications
- Antimalarial Activity : N4-Substituted 7-bromo derivatives, structurally related to 8-bromo-4-chloro-7-methylquinoline, have shown significant antimalarial activity, indicating the potential of such compounds in the development of new antimalarial drugs (Barlin & Tan, 1985).
Synthesis of Complex Molecules
- Synthesis of Naphthoisoquinoline Derivatives : The use of bromo-methylquinoline in the synthesis of complex naphthoisoquinoline derivatives demonstrates the role of such compounds in synthetic organic chemistry, contributing to the development of new molecular structures (Croisy-Delcey, Bisagni, Huel, Zilberfarb, & Croisy, 1991).
Safety And Hazards
When handling 8-Bromo-4-chloro-7-methylquinoline, it is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If inhaled or ingested, medical attention should be sought immediately .
Propiedades
IUPAC Name |
8-bromo-4-chloro-7-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-3-7-8(12)4-5-13-10(7)9(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFZDDUXYKTBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CC(=C2C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-chloro-7-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine](/img/structure/B1405964.png)
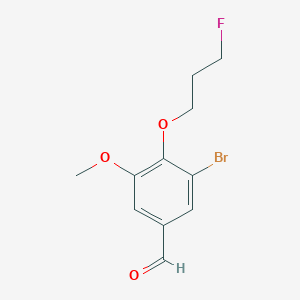
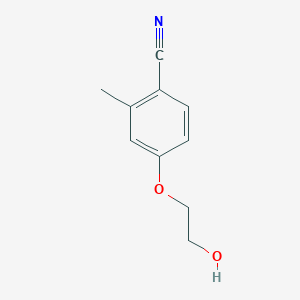
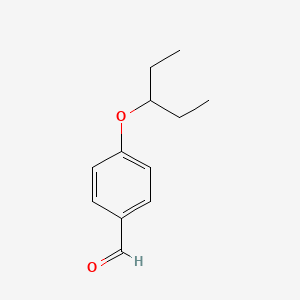
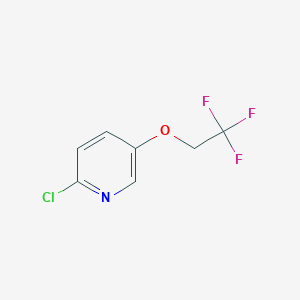
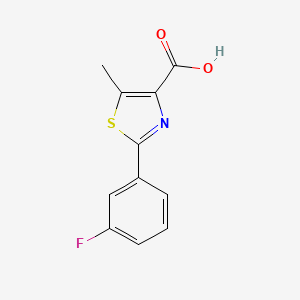
![Ethyl-[3-(2-fluoroethoxy)benzyl]amine](/img/structure/B1405976.png)
![N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1405977.png)
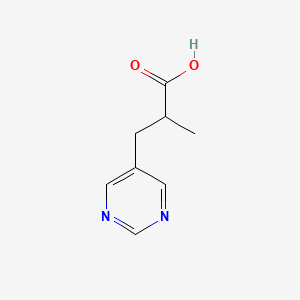
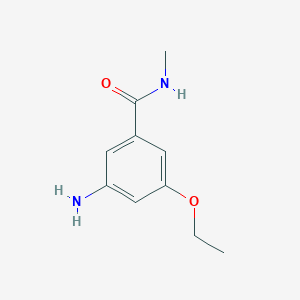
![1-[(2-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B1405981.png)
